molecular formula C13H24N2O B6018946 3-(Cycloheptylamino)azepan-2-one

3-(Cycloheptylamino)azepan-2-one

Cat. No.: B6018946
M. Wt: 224.34 g/mol
InChI Key: UZWNXMOVIQFGLT-UHFFFAOYSA-N
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Description

3-(Cycloheptylamino)azepan-2-one is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepan-2-one (caprolactam) backbone with a cycloheptylamino substituent at the 3-position. The cycloheptylamino group in this compound likely enhances lipophilicity and modulates receptor interactions, analogous to cycloalkylamino-substituted compounds in medicinal chemistry .

Properties

IUPAC Name

3-(cycloheptylamino)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c16-13-12(9-5-6-10-14-13)15-11-7-3-1-2-4-8-11/h11-12,15H,1-10H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWNXMOVIQFGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2CCCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cycloheptylamino)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the ring-expansion reaction of a cyclohexanone derivative with a suitable amine. For example, the reaction of cycloheptylamine with a cyclohexanone derivative in the presence of a Lewis acid such as boron trifluoride etherate (BF3.OEt2) can yield the desired azepan-2-one compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-(Cycloheptylamino)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cycloheptylamino)azepan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cycloheptylamino)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Azepan-2-one Derivatives with Varied Amino Substituents

a. 3-(Benzoylamino)azepan-2-one

  • Structure: Features a benzoyl group instead of cycloheptylamino at the 3-position.
  • Crystallography : Molecules form centrosymmetric dimers via N–H⋯O hydrogen bonds, creating an $ R_2^2(8) $ motif. Further hydrogen bonds extend into [100] chains .
  • Implications: The benzoyl group’s aromaticity may enhance π-π stacking interactions, differing from the cycloheptylamino’s aliphatic bulk.

b. 3-{[2-(Dimethylamino)ethyl]amino}azepan-2-one

  • Structure: Substituted with a dimethylaminoethyl group.
  • Properties: Molecular formula $ \text{C}{10}\text{H}{21}\text{N}_3\text{O} $, molecular weight 199.27. The dimethylaminoethyl chain introduces basicity and flexibility, contrasting with the rigid cycloheptyl group .

c. N-(2-Oxoazepan-3-yl)cyclohexanecarboxamide

  • Comparison: The cyclohexanecarboxamide group provides a balance of lipophilicity and hydrogen-bonding capacity, whereas cycloheptylamino may prioritize steric effects over hydrogen bonding.

Cycloheptylamino-Substituted Analogues

a. 3-(Cycloheptylamino)pyrazine-2-carboxamide (Compound 13)

  • Structure: Pyrazine core with cycloheptylamino and carboxamide groups.
  • Synthesis : 87.4% yield; characterized by IR (1674 cm$^{-1}$ for –CONH$_2$) and $ ^1\text{H} $-NMR (δ 8.84 for NH) .
  • Key Differences : The pyrazine ring introduces aromatic nitrogen atoms, enabling distinct electronic interactions compared to the saturated azepan-2-one system.

b. N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e)

  • Structure: Benzothiazole core with dual cycloheptylamino-propoxy and carboxamide groups.
  • Synthesis : 33% yield via 1,3-dibromopropane and cycloheptylamine .
  • Activity : Part of a multitargeted ligand series; the benzothiazole moiety may enhance binding to kinase or protease targets compared to azepan-2-one derivatives.

c. 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol

  • Properties: Molecular formula $ \text{C}{10}\text{H}{18}\text{F}_3\text{NO} $, molecular weight 225.23.

Structural and Functional Analysis: Data Tables

Table 1. Comparative Physico-Chemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
3-(Cycloheptylamino)azepan-2-one $ \text{C}{12}\text{H}{22}\text{N}_2\text{O} $ 210.32 Azepan-2-one, cycloheptylamino
3-(Benzoylamino)azepan-2-one $ \text{C}{13}\text{H}{16}\text{N}2\text{O}2 $ 232.28 Azepan-2-one, benzoylamino
3-(Cycloheptylamino)pyrazine-2-carboxamide $ \text{C}{12}\text{H}{18}\text{N}_4\text{O} $ 234.30 Pyrazine, carboxamide, cycloheptylamino
Compound 3e (Benzothiazole) $ \text{C}{24}\text{H}{34}\text{N}4\text{O}2\text{S} $ 442.62 Benzothiazole, propoxy, cycloheptylamino

Research Findings and Implications

  • Structural Influence : The cycloheptyl group’s size and rigidity may improve metabolic stability compared to smaller cycloalkyl groups (e.g., cyclopropyl in 3g ).
  • Hydrogen Bonding : Azepan-2-one derivatives prioritize hydrogen-bond networks (e.g., dimers in ), while benzothiazoles or pyrazines leverage aromatic interactions for target binding.

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